Product packaging for sulfuric acid;titanium(Cat. No.:)

sulfuric acid;titanium

Cat. No.: B8235693
M. Wt: 145.95 g/mol
InChI Key: HFDCVHDLKUZMDI-UHFFFAOYSA-N
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Description

Sulfuric Acid;Titanium, with the molecular formula H₂O₄STi and a molecular weight of 145.95 g/mol , is a key compound in industrial chemistry and materials science research. Its primary research value lies in its integral role as an intermediate in the traditional sulfate process for producing titanium dioxide (TiO₂) pigment . This process involves the digestion of titanium-bearing ores like ilmenite with concentrated sulfuric acid, resulting in the formation of titanyl sulfate and other soluble sulfates . Researchers investigate the kinetics and mechanisms of this digestion and the subsequent hydrolysis step to optimize titanium extraction efficiency and final product quality from various raw materials . Beyond pigment production, the compound is central to studies on the corrosion and passivation behavior of titanium metals and alloys in sulfuric acid media, which is critical for applications in chemical processing equipment . The electrochemical behavior and speciation of titanium in sulfuric acid solutions are also key areas of fundamental electrochemical research . Although the modern chloride process for TiO₂ has grown in prominence, the sulfate process remains a significant and indispensable technology, accounting for approximately 40% of the world's TiO₂ output, due to its flexibility in using lower-grade ores . This compound is provided For Research Use Only. It is not intended for human or veterinary diagnostics or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2O4STi B8235693 sulfuric acid;titanium

Properties

IUPAC Name

sulfuric acid;titanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H2O4S.Ti/c1-5(2,3)4;/h(H2,1,2,3,4);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDCVHDLKUZMDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OS(=O)(=O)O.[Ti]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

OS(=O)(=O)O.[Ti]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2O4STi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Theoretical and Mechanistic Investigations of Sulfuric Acid Titanium Interactions

Thermodynamic Analysis of Titanium Dissolution in Sulfuric Acid Media

Thermodynamic analysis provides insight into the spontaneity and equilibrium conditions of the dissolution process. By examining Gibbs free energy changes and constructing Potential-pH diagrams, the feasibility and stability of various titanium species in sulfuric acid solutions can be predicted.

The spontaneity of a chemical reaction can be determined by the change in Gibbs free energy (ΔG). A negative ΔG value indicates that a reaction is thermodynamically favorable and can proceed spontaneously. Thermodynamic modeling of the dissolution of rutile (TiO₂), a common titanium ore, in sulfuric acid has shown that the formation of titanium sulfate (B86663) (Ti(SO₄)₂) and titanyl sulfate (TiOSO₄) is spontaneous. researchgate.netmdpi.com

The dissolution reactions of titanium dioxide in 100% sulfuric acid and its monohydrate can be represented by the following equations. researchgate.net Thermodynamic calculations reveal that the largest decrease in standard Gibbs energy occurs during the formation of Ti(SO₄)₂ from the reaction of rutile with 100% sulfuric acid. researchgate.net

Table 1: Thermodynamic Data for Titanium Dioxide Dissolution in Sulfuric Acid

Reaction EquationΔH° (kJ/mol)ΔS° (J/mol·K)ΔG° (kJ/mol)
TiO₂ + 2H₂SO₄ = Ti(SO₄)₂ + 2H₂O-98.3-165.8-48.8
TiO₂ + H₂SO₄ = TiOSO₄ + H₂O-67.4-120.9-31.3
TiO₂ + 6(H₂SO₄·H₂O) = Ti(SO₄)₂ + 4(H₂SO₄·2H₂O)-76.8-150.3-32.0
TiO₂ + 3(H₂SO₄·H₂O) = TiOSO₄ + 2(H₂SO₄·2H₂O)-51.9-107.6-19.8

Data sourced from Dubenko et al. (2020) researchgate.net

Potential-pH diagrams, also known as Pourbaix diagrams, are graphical representations of the thermodynamic stability of different species of an element in an aqueous electrochemical system. wikipedia.org For the titanium-sulfate-water system, these diagrams illustrate the stable phases of titanium (solid or dissolved ions) as a function of the electrode potential (Eh) and pH at a constant temperature and pressure. researchgate.netresearchgate.net

The construction of a Potential-pH diagram involves calculating the equilibrium conditions for all possible reactions between the species in the system using the Nernst equation. researchgate.netrsc.org The resulting diagram for the Ti-SO₄-H₂O system shows distinct regions of stability for various titanium ions (such as Ti³⁺, TiO²⁺), oxides (like TiO₂), and hydroxides. researchgate.netrsc.org

Interpretation of the diagram reveals that at low pH values (highly acidic conditions), titanium tends to dissolve, forming ions like Ti³⁺ and TiO²⁺. rsc.org The specific dominant ion is dependent on the potential. As the pH increases, the stability of solid titanium oxides, such as TiO₂, becomes more prominent, indicating that precipitation is favored over dissolution. The presence of sulfate ions in the system influences the boundaries of these stability regions compared to a simple Ti-H₂O system. nrc.gov These diagrams are invaluable tools for predicting the corrosion, passivation, and dissolution behavior of titanium in sulfuric acid environments. researchgate.net

Kinetic Studies of Titanium Dissolution and Leaching in Sulfuric Acid Solutions

Several studies have successfully applied the SCM to model the kinetics of titanium leaching from ores like rutile and anatase in sulfuric acid. icm.edu.pljournalssystem.com By fitting experimental data to the various mathematical expressions derived from the SCM, researchers can determine the rate-limiting step of the dissolution process.

Table 2: Application of Shrinking Core Model in Titanium Leaching Studies

Titanium SourceControlling Step IdentifiedReference
Rutile ConcentrateChemical reaction at the particle surfaceIsmael et al. (2022) icm.edu.pl
Refractory AnataseDiffusion of reactants through the residual layerChen et al. (2019) journalssystem.com

The apparent activation energy (Ea) is a critical kinetic parameter that provides insight into the temperature sensitivity of a reaction and helps to elucidate the reaction mechanism. It is determined experimentally by studying the effect of temperature on the reaction rate and applying the Arrhenius equation. icm.edu.pl

A low activation energy (typically < 20 kJ/mol) often suggests that the reaction is controlled by diffusion processes, while a higher activation energy (> 40 kJ/mol) generally indicates that the rate is limited by the chemical reaction at the particle surface. icm.edu.pl Intermediate values may suggest a mixed control mechanism.

Table 3: Apparent Activation Energies for Titanium Dissolution in Sulfuric Acid

Titanium SourceApparent Activation Energy (Ea)Proposed Rate-Controlling StepReference
Rutile Concentrate23.4 kJ/molChemical ReactionIsmael et al. (2022) icm.edu.pl
Refractory Anatase39.85 kJ/molInternal DiffusionChen et al. (2019) journalssystem.com
Altered Ilmenite (B1198559) with NaF additive45 kJ/molNot specifiedDubenko et al. (2020) researchgate.net

It is important to note that some diffusion-controlled reactions have been reported to have unusually high activation energies, and some chemically-controlled reactions have low activation energies, so this parameter should be considered in conjunction with other experimental evidence. icm.edu.pl

Reaction Mechanisms of Sulfuric Acid with Titanium Oxides and Metals

The interaction between sulfuric acid and titanium materials, particularly titanium dioxide (TiO₂), is a complex process governed by surface reaction kinetics and molecular-level interactions. Understanding these mechanisms is crucial for various industrial applications, including the production of titanium dioxide pigments and the processing of titanium-containing ores.

Surface Reaction Mechanisms on Rutile Particles

Several factors significantly influence the rate of this surface reaction:

Temperature: Higher temperatures increase the reaction rate.

Particle Size: Smaller particles, with their larger surface area-to-volume ratio, exhibit a faster dissolution rate.

Acid Concentration: The rate of dissolution increases with higher concentrations of sulfuric acid.

Liquid/Solid (L/S) Ratio: A higher L/S ratio generally leads to an increased reaction rate.

Stirring Speed: Increased agitation enhances the transport of reactants to the particle surface and products away from it, thereby increasing the dissolution rate.

Kinetic studies have determined the apparent activation energy (Ea) for the dissolution of titanium from rutile in sulfuric acid to be approximately 23.4 kJ/mol researchgate.netresearchgate.netacs.orgmdpi.com. This relatively low activation energy is consistent with a process controlled by a surface chemical reaction researchgate.net.

Factors Influencing the Dissolution Rate of Rutile in Sulfuric Acid

ParameterEffect on Dissolution Rate
TemperatureIncreases
Particle SizeDecreases with increasing size
Acid ConcentrationIncreases
Liquid/Solid RatioIncreases
Stirring SpeedIncreases

Molecular-Level Interactions and Sulfate Bridge Formation

At the molecular level, the interaction between sulfuric acid and the rutile surface involves the adsorption and coordination of sulfate ions onto the titanium (Ti) centers. This interaction is more than a simple dissolution; it is a chemical reaction leading to the formation of new chemical bonds researchgate.net. The primary products of this reaction are titanyl sulfate (TiOSO₄) and titanium sulfate (Ti(SO₄)₂) mdpi.comscispace.com.

Spectroscopic and computational studies have revealed that sulfate ions can coordinate to the TiO₂ surface in several ways, including as monodentate and bidentate complexes. A key feature of this interaction is the formation of sulfate bridges, where a single sulfate ion coordinates to two adjacent titanium atoms on the surface. This bridging coordination is thought to play a crucial role in the breakdown of the TiO₂ lattice.

The formation of these sulfate complexes leads to a strong interaction between the sulfate anion and the titanium cation, resulting in an increased positive polarity on the titanium atom. This electronic rearrangement weakens the existing Ti-O bonds within the rutile structure, making the titanium more susceptible to being pulled into solution. Infrared spectroscopy studies have identified the characteristic vibrational frequencies associated with these coordinated sulfate species, providing direct evidence for their formation on the TiO₂ surface.

Coordination Modes of Sulfate on TiO₂ Surface

Coordination ModeDescription
MonodentateSulfate ion binds to a single titanium atom through one of its oxygen atoms.
BidentateSulfate ion binds to a single titanium atom through two of its oxygen atoms.
Bidentate BridgingSulfate ion binds to two different titanium atoms, forming a bridge.

Role of Fluoride (B91410) Ions in Accelerating Titanium Dioxide Decomposition

The dissolution of rutile in sulfuric acid can be significantly accelerated by the addition of fluoride ions (F⁻) mdpi.com. Fluoride ions act as a bifunctional catalyst in this process, effectively lowering the activation energy required for the reaction. It has been shown that the addition of fluoride can reduce the activation energy by as much as 45 kJ/mol mdpi.com.

The proposed mechanism for this acceleration involves the following steps:

Attack on the Rutile Surface: Fluoride ions, being smaller and more electronegative than oxygen, can more easily attack the titanium centers on the rutile surface.

Displacement of Oxygen: The fluoride ions replace oxygen ions in the Ti-O-Ti bridges that form the backbone of the rutile structure. This substitution leads to the breaking of these strong bonds.

Creation of Defect Sites: The breaking of the Ti-O-Ti bonds creates "defect" sites on the rutile surface. These sites are more reactive and susceptible to attack by sulfuric acid.

Sulfuric Acid Reaction: Sulfuric acid then reacts with these activated sites, leading to the dissolution of titanium as titanium sulfate complexes.

This catalytic action of fluoride ions allows for the decomposition of rutile under less harsh conditions than would otherwise be required. The process can be considered a form of chemical activation, where the fluoride ions modify the surface of the rutile to make it more amenable to leaching by sulfuric acid.

Effect of Fluoride Ions on Rutile Dissolution in Sulfuric Acid

ParameterValue
Role of Fluoride IonsBifunctional Catalyst
Reduction in Activation Energy~45 kJ/mol
Proposed MechanismBreaking of Ti-O-Ti bonds and creation of surface defect sites

Sulfuric Acid in Titanium Dioxide Pigment Production: the Sulfate Process

Digestion Chemistry of Titanium-Bearing Ores with Concentrated Sulfuric Acid

Decomposition of Ilmenite (B1198559) (FeTiO3) and Titanium Slag

The core of the digestion stage involves the chemical breakdown of the primary titanium-containing minerals. Ilmenite (FeTiO3), a natural mineral, and titanium slag, a product of smelting ilmenite to remove iron, are the most common raw materials. icm.edu.plmdpi.com

Decomposition of Ilmenite (FeTiO3): Ilmenite ore is treated with an excess of concentrated sulfuric acid (typically 80-98%). icm.edu.plfangyuan-tio2.com The reaction is initiated at temperatures around 100-150°C and, due to its exothermic nature, the temperature can rise significantly. mdpi.comfangyuan-tio2.com This process converts the titanium and iron components of ilmenite into their respective soluble sulfates: titanyl sulfate (B86663) (TiOSO₄) and iron(II) sulfate (FeSO₄). fangyuan-tio2.combarbenanalytical.com

The fundamental chemical reaction for the digestion of ilmenite is: FeTiO₃ + 2H₂SO₄ → TiOSO₄ + FeSO₄ + 2H₂O mdpi.comfangyuan-tio2.com

During this process, some of the iron may be in the ferric state (Fe³⁺). To ensure it is converted to the more easily removable ferrous form (Fe²⁺), scrap iron is often added to the solution. mdpi.com The dissolution of the ore is a complex process controlled by chemical reactions at the mineral's surface. murdoch.edu.auresearchgate.net

Decomposition of Titanium Slag: Titanium slag, with a higher TiO₂ content (72-87%) than ilmenite, also undergoes digestion with concentrated sulfuric acid. mdpi.comhep.com.cn The fundamental chemistry is similar, converting titanium oxides into titanyl sulfate. hep.com.cn However, the specific composition of the slag, including the presence of phases like anosovite, can influence the reaction conditions required for optimal dissolution. researchgate.net Studies have shown that factors such as acid concentration, temperature, particle size, and slag-to-acid ratio must be carefully optimized to achieve high titanium dissolution efficiency. hep.com.cn For instance, research on a specific titania slag found optimal conditions to include a sulfuric acid concentration of 17 mol/L, a temperature of 160 ± 2°C, and a slag/acid ratio of 1:2.25 (w/V) for finely ground slag (-325 mesh). hep.com.cn Under these conditions, titanium dissolution efficiencies of around 92% have been reported. hep.com.cn Increasing the temperature beyond a certain point (e.g., above 190-200°C) can negatively impact the leaching degree due to the formation of polymerized, insoluble titanyl sulfate. ekb.egmdpi.com

The following tables summarize the key chemical reactions and optimal conditions for the digestion process.

Table 1: Key Chemical Reactions in Ore Digestion

Feedstock Chemical Equation Reference
Ilmenite FeTiO₃ + 2H₂SO₄ → TiOSO₄ + FeSO₄ + 2H₂O mdpi.comfangyuan-tio2.com
Titanium Oxides (in Slag) TiO₂ + H₂SO₄ → TiOSO₄ + H₂O barbenanalytical.com

Table 2: Optimized Digestion Conditions for Titanium Slag

Parameter Optimal Value Reference
Sulfuric Acid Concentration 17 mol/L hep.com.cn
Reaction Temperature 160 ± 2°C hep.com.cn
Ore Particle Size -325 mesh hep.com.cn

Table 3: Effect of Digestion Parameters on Dissolution Efficiency of Titanium Slag

Parameter Condition Titanium Dissolution (%) Iron Dissolution (%) Reference
Acid Concentration 12 mol/L 39.7 63.0 hep.com.cn
15 mol/L 54.0 71.0 hep.com.cn
17 mol/L 69.8 86.0 hep.com.cn
Particle Size -140 mesh 50.6 56.5 hep.com.cn
-325 mesh 88.7 92.0 hep.com.cn

| Slag/Acid Ratio (w/V) | 1:2.25 | 87.9 | 91.0 | hep.com.cn |

Q & A

Basic: How does sulfuric acid concentration influence titanium leaching efficiency from titanium-bearing slags?

Methodological Answer:
Leaching efficiency depends on sulfuric acid concentration, temperature, and reaction time. For example, Zhou et al. demonstrated that optimizing acid concentration (e.g., 60–70% v/v) under mild conditions (80–90°C) increased titanium recovery by ~40% while reducing acid consumption by 45% compared to traditional methods. This was achieved by balancing acid strength to dissolve titanium oxides without excessive side reactions (e.g., iron co-dissolution). Key parameters include:

  • Acid-to-slag ratio : 1.5:1–2:1 (w/w) for maximizing Ti dissolution .
  • Kinetic control : Leaching duration of 2–4 hours to avoid over-saturation of impurities.

Basic: What are the critical steps in sulfuric acid-based titanium extraction from ores?

Methodological Answer:
The process involves:

Acid digestion : Titanium concentrate is reacted with concentrated H₂SO₄ (>90%) at 150–200°C to form titanyl sulfate (TiOSO₄) .

Hydrolysis : TiOSO₄ is hydrolyzed at 95–110°C to precipitate hydrated TiO₂, requiring precise pH control (1.5–2.5) to avoid Fe³⁺ co-precipitation .

Calcination : Hydrated TiO₂ is calcined at 800–1000°C to produce anatase/rutile TiO₂.
Key validation : Monitor Ti⁴⁺ speciation via UV-Vis spectroscopy and XRD phase analysis .

Advanced: How can orthogonal experimental design optimize waste acid concentration in titanium dioxide production?

Methodological Answer:
Orthogonal design (e.g., L9 matrix) evaluates factors like evaporation temperature, acid-to-steam ratio, and agitation rate. For instance, a study achieved 98% H₂SO₄ recovery by testing three levels per factor (Table 2 in ):

FactorLevel 1Level 2Level 3
Temperature (°C)150170190
Acid:Steam ratio1:11:21:3
Data analysis via ANOVA revealed temperature contributed 65% to efficiency variance. Post-hoc validation required ICP-MS analysis of residual Ti and Fe .

Advanced: What methodologies are effective for recovering scandium from titanium hydrolysis waste acid?

Methodological Answer:
Scandium (Sc) recovery involves:

  • Solvent extraction : Use 0.1 M D2EHPA in kerosene at pH 0.5–1.0 to selectively extract Sc³⁺, achieving >90% recovery. Stripping with 2 M HCl yields ScCl₃ .
  • Selective precipitation : Adjust pH to 3.5–4.0 using NH₄OH to precipitate Sc(OH)₃, avoiding Ti⁴⁺/Fe³⁺ interference. Purity is validated via ICP-OES and SEM-EDS .
    Challenges : Co-extraction of Fe³⁺ requires redox adjustment (e.g., ascorbic acid reduction) .

Advanced: How do release parameters (orifice size, pressure) affect sulfuric acid recovery in emulsion systems?

Methodological Answer:
In hydrocarbon/acid emulsion releases, orifice diameter (1/16" to 1/2") and pressure (saturation to 100 psia) influence recovery. A study using load cells and high-speed DAS showed:

  • Orifice size : 1/4" orifices achieved 98.1% recovery (±1.8% SD), while smaller diameters (1/32") reduced recovery to 95.4% due to splashing .
  • Material balance : Acid recovery + airborne loss = 100.6% (±1.8%), validated via NaOH titration and glass impinger sampling .
    Key mitigation : Use capture pans and optimize emulsion stability (acid:hydrocarbon ratio >1:1) .

Advanced: How to address data contradictions when analyzing sulfuric acid interfacial processes in aerosol formation?

Methodological Answer:
Contradictions in accommodation coefficients (α) for H₂SO₄ condensation on aerosols arise from particle size (0.05–0.5 μm) and humidity. A batch reactor study resolved this by:

  • Fuchs-Sutugin model : Predicted α = 0.02–0.09 at 50% RH, validated against aerosol distribution simulations .
  • Error analysis : 90% confidence intervals via Monte Carlo sampling of DAS-measured H₂SO₄ formation rates .
    Validation : SEM imaging confirmed particle growth aligned with model predictions .

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